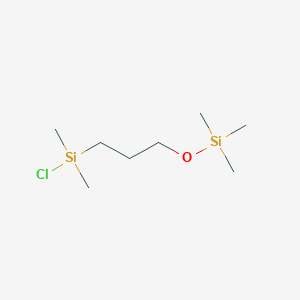

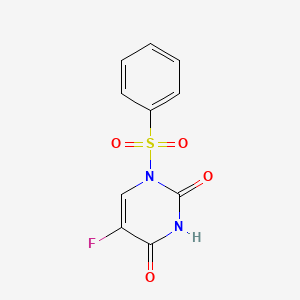

![molecular formula C7H6N2O B3271246 1h-Pyrrolo[3,2-c]pyridine 5-oxide CAS No. 54415-74-6](/img/structure/B3271246.png)

1h-Pyrrolo[3,2-c]pyridine 5-oxide

Vue d'ensemble

Description

1h-Pyrrolo[3,2-c]pyridine 5-oxide is a nitrogen-containing heterocyclic compound . It’s a part of a class of compounds known as pyrrolopyridines, which are known to exhibit significant biological activity . They have been used in the synthesis of various pharmaceuticals and organic materials .

Synthesis Analysis

The synthesis of 1h-Pyrrolo[3,2-c]pyridine derivatives has been reported in several studies . One method involves a synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which include 1h-Pyrrolo[3,2-c]pyridine, have been used in various chemical reactions . They have been employed in the synthesis of Cdc7 kinase inhibitors used as a novel cancer therapy .Physical and Chemical Properties Analysis

The physical and chemical properties of 1h-Pyrrolo[3,2-c]pyridine derivatives can vary depending on the specific compound . For example, 5-Chloro-1H-pyrrolo[3,2-b]pyridine is a solid with a molecular weight of 152.58 .Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

1H-Pyrrolo[3,2-c]pyridine 5-oxide is involved in various chemical syntheses and functionalization processes. Kobelev et al. (2019) describe a novel approach to 1H-pyrrolo[3,2-c]pyridine-2,3-diones, also known as 5-azaisatins, through an annulation of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones by thioacetamide. This process features a new C–H functionalization method and is conducted under green, catalyst-free conditions (Kobelev et al., 2019). Additionally, Minakata et al. (1992) achieved selective functionalization of 1H-pyrrolo[2,3-b]pyridine at the 6-position using the Reissert-Henze type reaction, allowing direct introduction of various groups to the pyridine ring of 7-azaindole (Minakata et al., 1992).

Biological Activity and Applications

Scaffolds with a 1H-pyrrolo[3,2-c]pyridine core are noted for their significant biological activity. Gayyur et al. (2022) report a synergetic copper/zinc-catalyzed one-step annulation reaction to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives, which follow a double cyclization pathway (Gayyur et al., 2022). Furthermore, Parrino et al. (2014) synthesized derivatives of new ring systems like 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline, showing significant antiproliferative activity against various human tumor cell lines (Parrino et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 1H-Pyrrolo[3,2-c]pyridine 5-oxide derivatives are the colchicine-binding sites on tubulin and the fibroblast growth factor receptors (FGFRs) . Tubulin is a critical component of the cytoskeleton, playing important roles in cell mitosis, cytokinesis, and signal transduction . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound derivatives interact with their targets in specific ways. They inhibit tubulin polymerization by binding to the colchicine-binding sites . This disrupts microtubule dynamics, leading to mitotic arrest . As for FGFRs, these derivatives exhibit potent inhibitory activity, disrupting the normal function of the FGF–FGFR axis .

Biochemical Pathways

The action of this compound derivatives affects several biochemical pathways. By disrupting tubulin dynamics, they interfere with the normal function of the cytoskeleton, affecting processes such as cell mitosis and cytokinesis . Inhibition of FGFRs disrupts the FGF–FGFR axis, affecting downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

One derivative was noted to conform well to lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The action of this compound derivatives leads to significant cellular effects. Inhibition of tubulin polymerization causes G2/M phase cell cycle arrest and apoptosis . Similarly, inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis .

Analyse Biochimique

Biochemical Properties

1H-Pyrrolo[3,2-c]pyridine 5-oxide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized as a colchicine-binding site inhibitor . Colchicine is a protein that plays a crucial role in cell division, and inhibitors of this protein can disrupt cell division and have potential anticancer activities .

Cellular Effects

The effects of this compound on cells have been studied primarily in the context of cancer. The compound has shown moderate to excellent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7 . It has been found to inhibit tubulin polymerization, disrupt microtubule dynamics, and cause G2/M phase cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tubulin, a protein that is a key component of the cell’s cytoskeleton . The compound inhibits tubulin polymerization and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . It forms hydrogen bonds with colchicine sites Thra179 and Asnb349 .

Propriétés

IUPAC Name |

5-hydroxypyrrolo[3,2-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-9-4-2-7-6(5-9)1-3-8-7/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGVLKPPZLPOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C1=CN(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719676 | |

| Record name | 5H-Pyrrolo[3,2-c]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54415-74-6 | |

| Record name | 5H-Pyrrolo[3,2-c]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromophenyl)methylamino]ethanol Hydrochloride](/img/structure/B3271163.png)

![8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3271172.png)

![2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3271189.png)

![(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B3271192.png)

![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3271209.png)

![3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B3271222.png)

![5H-pyrrolo[3,2-c]pyridazine](/img/structure/B3271255.png)